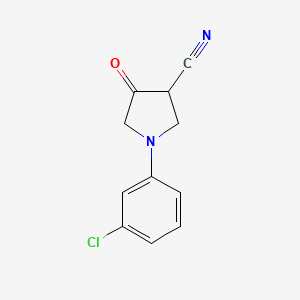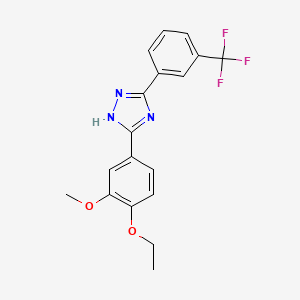
2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is an organic compound with the molecular formula C10H13ClN2O2S. This compound features a pyridine ring substituted with a chloro group, a methyl group, and a pyrrolidin-1-ylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of 2-chloro-3-methylpyridine with pyrrolidine and a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include pyrrolidine, chlorinating agents, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
化学反应分析
Types of Reactions
2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学研究应用
2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new therapeutic agents.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-3-methylpyridine
Uniqueness
2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the presence of both a chloro group and a pyrrolidin-1-ylsulfonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications. The pyrrolidin-1-ylsulfonyl group, in particular, enhances its ability to interact with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C10H13ClN2O2S |
|---|---|
分子量 |
260.74 g/mol |
IUPAC 名称 |
2-chloro-3-methyl-5-pyrrolidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C10H13ClN2O2S/c1-8-6-9(7-12-10(8)11)16(14,15)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
InChI 键 |
FGFNATLUMVEHGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


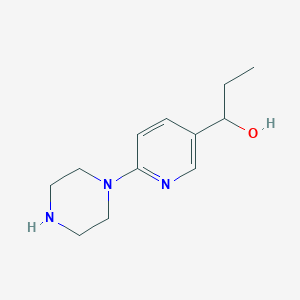
![6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15058406.png)
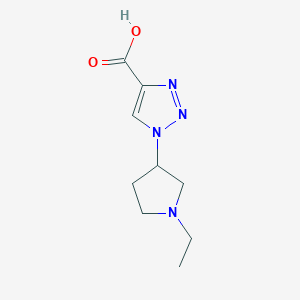
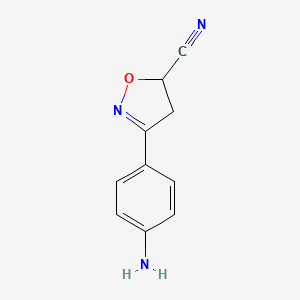
![3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058427.png)
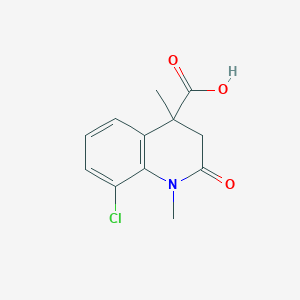
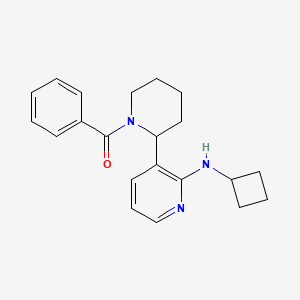
![2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15058442.png)
